1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzoyl-1,7-diazaspiro[4.4]nonan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12(11-5-2-1-3-6-11)16-10-4-7-14(16)8-9-15-13(14)18/h1-3,5-6H,4,7-10H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQRTEVAOMPNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)N(C1)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576069 | |
| Record name | 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128244-00-8 | |
| Record name | 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One
Established Synthetic Routes to the 1,7-Diazaspiro[4.4]nonan-6-one Core
The synthesis of the foundational 1,7-diazaspiro[4.4]nonan-6-one scaffold is a critical first step, achievable through various strategic approaches. These methods range from traditional multi-step sequences to more elegant and efficient cascade reactions.
Multi-step Synthetic Strategies for Spirocyclic Scaffolds
Multi-step synthesis provides a reliable, albeit often lengthy, pathway to spirocyclic structures. worktribe.com These strategies allow for the controlled construction of complex molecular architectures. worktribe.com A plausible multi-step approach to the 1,7-diazaspiro[4.4]nonan-6-one core can be conceptualized based on established pyrrolidine (B122466) and spiro-diamine syntheses.
One such strategy involves the reductive cyclization of a suitably substituted pyrrolidine precursor. For instance, a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, was synthesized from methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate using Raney Ni and hydrogen. nih.gov Adapting this, a synthesis for the 1,7-diazaspiro[4.4]nonan-6-one core could begin with a protected 3-aminopyrrolidine, which is first acylated with a protected β-amino acid derivative, followed by deprotection and intramolecular cyclization to form the lactam ring.
Another powerful multi-step method involves the dearomatizing intramolecular diamination of phenols. rsc.orgwhiterose.ac.uk This complexity-generating transformation can produce spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit from phenols with pendant urea (B33335) groups. rsc.orgresearchgate.net While not a direct route to the diazaspiro[4.4]nonane system, the principles of using a bifunctional nucleophile to achieve an intramolecular cyclization onto a pre-formed ring are central to many multi-step spirocycle syntheses.
A representative multi-step flow synthesis of a spirocyclic lactone has also been reported, highlighting the move towards automated and scalable processes for constructing these scaffolds. worktribe.com
Domino and Cascade Reaction Approaches in Diazaspiro Systems
Domino and cascade reactions, where multiple bond-forming events occur in a single operation, offer a more atom-economical and efficient route to complex molecules like diazaspirocycles. walshmedicalmedia.comnih.gove-bookshelf.de These reactions can be initiated by various triggers, including acids, bases, or metal catalysts, to construct intricate molecular structures sequentially. walshmedicalmedia.com
Superacid-promoted intramolecular Friedel-Crafts reactions have been successfully employed to prepare diazaspirocycles in high yields. acs.orgnih.gov This method is particularly effective for syntheses involving dicationic electrophilic intermediates. acs.orgnih.gov For the 1,7-diazaspiro[4.4]nonan-6-one core, a hypothetical cascade could involve the reaction of a starting material containing both an amine and a masked aldehyde or ketone, which, under acidic conditions, forms an iminium ion that subsequently participates in an intramolecular cyclization.
Palladium-catalyzed cascade reactions are also a powerful tool. A notable example is the Narasaka-Heck/C–H activation/[4 + 2] annulation cascade, which assembles spirocyclic pyrrolines. nih.gov Such metal-catalyzed processes streamline the synthesis of complex spirocyclic amines. nih.gov Furthermore, domino reactions of specific precursors like 4-oxoalkane-1,1,2,2-tetracarbonitriles with water have been shown to yield related diazaspiro[4.4]nonane derivatives. researchgate.net
The table below summarizes key features of these synthetic approaches.
| Synthetic Approach | Key Features | Advantages | Relevant Findings |
| Multi-step Synthesis | Sequential, controlled bond formation. | High control over stereochemistry and functional group placement. | Synthesis of related spirocycles via reductive cyclization and dearomatization. nih.govrsc.org |
| Domino/Cascade Reactions | Multiple bond formations in one pot. | Increased efficiency, atom economy, reduced waste. e-bookshelf.de | Use of superacids and transition metals to catalyze the formation of diazaspirocycles. acs.orgnih.gov |
Functionalization and Derivatization Strategies for 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one
Once the core scaffold is obtained, the introduction of the N1-benzoyl group and further functionalization at the N7-position or elsewhere on the molecule are key to creating diverse derivatives.
Benzoylation and Other Acylation Reactions in Spirocycles
The introduction of a benzoyl group onto a nitrogen atom of the diazaspirocycle is a crucial acylation step. Benzoylation of amines is a well-established transformation, often achieved using benzoyl chloride. marquette.edu The Schotten-Baumann reaction, which is typically conducted in a two-phase system of water and an organic solvent with a base like sodium hydroxide, is a classic method for acylating amines and can be applied here. youtube.com
The N1 nitrogen of the 1,7-diazaspiro[4.4]nonan-6-one core, being part of a lactam, is generally less nucleophilic than the N7 secondary amine. Therefore, selective benzoylation at N7 would likely occur first under standard conditions. To achieve the target N1-benzoylated compound, a strategy involving protection of the N7 amine, followed by benzoylation of the N1-lactam nitrogen, and subsequent deprotection would be necessary. Alternatively, direct N-acylation of the lactam can be performed under specific conditions, sometimes requiring stronger bases or activating agents.
Rapid acylation of alcohols using benzoyl chloride and TMEDA has been reported, and similar conditions could potentially be adapted for the acylation of the lactam nitrogen. organic-chemistry.org
Alkylation and Reductive Amination of Spiro-Nitrogen Heterocycles
With the N1-position occupied by a benzoyl group, the secondary amine at the N7-position is a prime site for further functionalization via alkylation or reductive amination.
Alkylation: Direct alkylation can be achieved by treating the this compound with an alkyl halide in the presence of a base to neutralize the generated acid. Benzylation, a specific form of alkylation, can be accomplished using benzyl (B1604629) bromide with sodium hydride, a process that can be accelerated by a catalytic amount of a quaternary ammonium (B1175870) salt. organic-chemistry.org
Reductive Amination: This powerful method converts a carbonyl group and an amine into a more substituted amine via an imine intermediate. wikipedia.org For the spirocycle, reductive amination at the N7 position involves reacting this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. masterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the carbonyl compound. masterorganicchemistry.comharvard.edu This method is widely used in pharmaceutical synthesis due to its reliability and broad substrate scope. nih.gov
Introduction of Diverse Substituents onto the this compound Scaffold
Beyond N7-functionalization, diverse substituents can be introduced onto the scaffold to create a library of novel compounds. These modifications can target the benzoyl ring or the spirocyclic core itself.
Modification of the Benzoyl Group: The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halogen, or acyl groups can be introduced, which can then be further transformed.
Functionalization of the Lactam Ring: The carbon atom alpha to the lactam carbonyl (C5) could potentially be functionalized. Deprotonation with a strong base could generate an enolate, which could then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at this position.
Ring-Opening Reactions: The lactam ring could be susceptible to ring-opening under strong acidic or basic conditions, leading to a linear amino acid derivative. This derivative could then be re-cyclized with different reagents to form new heterocyclic systems. Similarly, the aziridine (B145994) ring in related spiro-aziridine systems can be opened by various nucleophiles, suggesting that transformations of the pyrrolidine ring might be possible under specific conditions. mdpi.com
The following table details potential derivatization strategies.
| Position | Reaction Type | Reagents | Potential Outcome |
| N7-Amine | Alkylation | Alkyl halide, Base | Introduction of alkyl/benzyl groups. organic-chemistry.org |
| N7-Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Introduction of substituted alkyl groups. harvard.edunih.gov |
| Benzoyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of nitro, halogen groups. |
| C5-Position | α-Functionalization | Strong base (e.g., LDA), Electrophile | Introduction of substituents alpha to the lactam carbonyl. |
This systematic exploration of synthetic and derivatization strategies underscores the chemical versatility of the this compound scaffold, paving the way for the creation of novel and structurally complex molecules.
Stereoselective Synthesis and Chiral Control in this compound Derivatives
The establishment of stereocenters, particularly the quaternary spirocyclic center, in this compound and its derivatives is a significant synthetic challenge. Achieving high levels of stereocontrol is crucial for the development of enantiomerically pure compounds for potential applications in medicinal chemistry and materials science. Research into analogous systems, such as 1-azaspiro[4.4]nonane-2,6-diones, provides valuable insights into methodologies that can be adapted for the stereoselective synthesis of the target compound.
A key strategy for inducing chirality in these spirocyclic scaffolds involves the use of chiral auxiliaries or catalysts. An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a close structural analog of the core of this compound, highlights a viable pathway. clockss.org This synthesis commenced from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester and employed a Curtius rearrangement as a pivotal step to install the nitrogen atom at the quaternary carbon with high stereochemical fidelity. clockss.org The sequence of reactions, including reduction and saponification, led to a diastereomerically pure lactone acid, demonstrating effective chiral control throughout the synthesis. clockss.org
Organocatalysis represents another powerful tool for the asymmetric synthesis of spirocyclic compounds. sigmaaldrich.com Chiral catalysts, such as those derived from proline or cinchona alkaloids, can facilitate enantioselective transformations, including Michael additions and aldol (B89426) reactions, which are often key steps in the construction of complex heterocyclic systems. sigmaaldrich.comnumberanalytics.com For instance, the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones has been achieved through a Michael/alkylation cascade reaction catalyzed by a chiral phase-transfer catalyst. researchgate.net This approach, which affords high diastereoselectivities and enantiomeric excesses, could potentially be adapted for the synthesis of chiral this compound derivatives by carefully designing the appropriate precursors.
The following table summarizes a selection of stereoselective synthetic transformations relevant to the construction of the 1,7-diazaspiro[4.4]nonan-6-one core, based on closely related structures found in the literature.
| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|---|
| Curtius Rearrangement | None (via acyl azide) | Chiral acyl azide (B81097) derived from a cyclopentanone (B42830) precursor | (R)-1-Azaspiro[4.4]nonane derivative | Diastereomerically pure | 75% (for a key intermediate) | clockss.org |
| Michael/Alkylation Cascade | (DHQ)2AQN | 4-Arylidenepyrazol-5-ones and diethyl 2-bromomalonate | Spirocyclopropyl Pyrazolones | up to >95:5 d.r., up to 93% e.e. | 30-83% | researchgate.net |
| [3+2] Cycloaddition | Chiral Guanidine | Trifluoroethyl ketoimine and unsaturated alkynyl ketone | Spiro[indoline-3,2'-pyrrolidine] | >99% e.e. | Excellent | researchgate.net |
Novel Synthetic Approaches for Spirocyclic Nitrogen Heterocycles Relevant to this compound
The synthesis of spirocyclic nitrogen heterocycles, including the 1,7-diazaspiro[4.4]nonan-6-one framework, has been significantly advanced by the development of novel synthetic methodologies. These approaches often focus on efficiency, atom economy, and the ability to construct complex molecular architectures in a limited number of steps.
A predominant and powerful method for the synthesis of the pyrrolidine ring within these spirocycles is the 1,3-dipolar cycloaddition reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the in situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile to form a five-membered heterocyclic ring. For the synthesis of spiro-pyrrolidines, the azomethine ylide can be generated from the condensation of an amino acid (such as sarcosine, proline, or phenylglycine) with a ketone, often an isatin (B1672199) derivative for the synthesis of spiro-oxindoles. nih.govresearchgate.net The choice of amino acid and dipolarophile allows for the introduction of various substituents and the control of stereochemistry. nih.govfrontiersin.org
Recent advancements in this area include the use of novel catalysts to improve yields and stereoselectivity. For example, l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods have been employed as a heterogeneous and reusable catalyst for the one-pot, three-component synthesis of spirocyclic pyrrolidines and pyrrolizidines, affording products in high yield and with excellent diastereoselectivity. nih.govrsc.org
Another innovative approach is the domino radical bicyclization. A methodology has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical process involving the formation and capture of alkoxyaminyl radicals. nih.gov This method utilizes O-benzyl oxime ethers with an alkenyl moiety and a tethered radical precursor (such as an aryl halide or an alkyne) to construct the spirocyclic system in a single transformation, promoted by radical initiators like AIBN or triethylborane. nih.gov
The table below outlines several novel synthetic approaches that are relevant to the construction of the 1,7-diazaspiro[4.4]nonan-6-one scaffold, based on the synthesis of analogous spirocyclic nitrogen heterocycles.
| Synthetic Method | Key Reactants | Catalyst/Promoter | Product Type | Key Features | Yield | Reference |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | Isatin, N-methylglycine, 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | None (thermal) | Spiro-pyrrolidines | High regio- and stereoselectivity | 82-94% | nih.govresearchgate.net |
| One-pot, three-component [3+2] Cycloaddition | 5-Arylidene thiazolidine-2,4-diones, isatin, secondary amino acids | MnCoCuFe2O4@l-proline magnetic nanorods | Spirocyclic pyrrolidines/pyrrolothiazolidines | Heterogeneous catalyst, high diastereoselectivity | High | nih.govrsc.org |
| Domino Radical Bicyclization | O-benzyl oxime ethers with aryl halide/alkyne and alkenyl moieties | Bu3SnH, AIBN or Et3B | 1-Azaspiro[4.4]nonane derivatives | Formation of multiple bonds in one pot | 11-67% | nih.gov |
| Iron-mediated [3+2] Cycloaddition | 2-(1-Benzyl-2-pyrrolidinylidene)acetonitrile, 2,4-dibromo-3-pentanone | Diiron nonacarbonyl | 1-Azaspiro[4.4]nonane-8-carbonitrile | Formation of a single diastereomer | Not specified | ajol.info |
Structural Elucidation and Conformational Analysis of 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One and Its Analogs
Spectroscopic Characterization Techniques for Spirocyclic Compounds
The unambiguous determination of the structure and purity of spirocyclic compounds like 1-benzoyl-1,7-diazaspiro[4.4]nonan-6-one relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing detailed insights into the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For complex spirocyclic systems, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically employed to assign all proton and carbon signals unequivocally.
A study on spiro-β-lactams synthesized via a Staudinger reaction utilized extensive NMR analysis to confirm their structure and stereochemistry, highlighting the power of these techniques in elucidating complex spirocyclic systems. nih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound with high accuracy.
For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the benzoyl group, the loss of carbon monoxide from the lactam ring, and the fragmentation of the diazaspiro[4.4]nonane core. The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy. General mass spectral databases, such as the EPA/NIH Mass Spectral Data Base, provide a vast collection of spectra that can aid in the interpretation of fragmentation patterns of related structures. nih.gov
The following table summarizes the expected spectroscopic data for this compound based on the analysis of its structural components and data from related compounds.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (benzoyl): ~7.0-8.0 ppm; Protons on diazaspiro rings: ~2.0-4.0 ppm |
| ¹³C NMR | Lactam C=O: ~170-180 ppm; Benzoyl C=O: ~165-175 ppm; Aromatic C: ~120-140 ppm; Spiro C: ~60-70 ppm; Aliphatic C: ~20-50 ppm |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; Fragmentation peaks corresponding to the loss of the benzoyl group and parts of the spirocyclic core. |
X-ray Crystallography and Solid-State Structural Determination of 1,7-Diazaspiro[4.4]nonan-6-one Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and intermolecular interactions within the crystal lattice.
While a crystal structure for this compound is not publicly available, the structures of several closely related analogs have been reported, providing significant insights into the likely solid-state conformation of the target molecule.
The crystallographic data for 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one is summarized in the table below.
| Crystal Data for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one nih.gov | |
| Chemical Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.30 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.630 (2) |
| b (Å) | 8.4322 (18) |
| c (Å) | 29.848 (7) |
| V (ų) | 2423.8 (9) |
| Z | 8 |
These findings suggest that the 1,7-diazaspiro[4.4]nonan-6-one core is likely to adopt a conformation where the two five-membered rings are nearly perpendicular to each other. The presence of the benzoyl group at the N1 position in the target molecule would introduce additional steric and electronic effects that could influence the precise conformation of the rings and the intermolecular packing in the solid state.
Conformational Landscape and Dynamics of the 1,7-Diazaspiro[4.4]nonan-6-one Scaffold
The conformational landscape of the 1,7-diazaspiro[4.4]nonan-6-one scaffold is defined by the torsional flexibility of its two interconnected five-membered rings. The spirocyclic nature of the molecule imparts a significant degree of rigidity compared to acyclic or monocyclic systems. However, the five-membered rings can still adopt various low-energy conformations, such as envelope and twist forms.
As observed in the crystal structure of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, both five-membered rings adopt envelope conformations in the solid state. nih.gov In one ring, a carbon atom acts as the "flap" of the envelope, while in the other, a nitrogen atom assumes this position. nih.gov The transition between different envelope and twist conformations is typically a low-energy process, suggesting that in solution, the molecule may exist as a dynamic equilibrium of multiple conformers.
The presence of the bulky benzoyl group at the N1 position in this compound is expected to have a profound impact on the conformational preferences of the molecule. Steric interactions between the benzoyl group and the adjacent pyrrolidine (B122466) ring will likely restrict the rotation around the N1-C(benzoyl) bond and may favor specific conformations of the spirocyclic system to minimize these interactions.
Furthermore, the planarity of the amide bond within the lactam ring introduces an additional constraint on the conformation of one of the five-membered rings. The delocalization of the nitrogen lone pair into the carbonyl group results in a partial double bond character for the N-C(O) bond, restricting its rotation.
Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR spectroscopy, can provide a more detailed picture of the conformational landscape and the energy barriers between different conformers. Such studies on related spiro-β-lactams have shown that these molecules can adopt well-defined secondary structures, such as β-turns, stabilized by intramolecular hydrogen bonds. nih.gov While this compound lacks the appropriate hydrogen bond donors and acceptors for a classical β-turn, the principles of conformational restriction by the spirocyclic core remain relevant.
Advanced Computational and Theoretical Investigations of 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One
Quantum Chemical Calculations and Electronic Structure Analysis of Diazaspiro Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.org These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. nih.gov
For diazaspiro systems, these methods can elucidate key features. In a study on the structurally related compound, 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione, quantum chemical calculations were used to analyze the molecular electrostatic potential (MEP) and global reactivity descriptors. bohrium.com The MEP map revealed that the N-H group acts as a primary electrophilic center, crucial for forming hydrogen-bonded chains in the crystal lattice. bohrium.com Furthermore, analysis of global reactivity descriptors indicated that the position of the benzoyl substituent significantly influences the kinetic stability of the molecule. bohrium.com When the benzoyl group is adjacent to only one carbonyl group, as it is in 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one, it tends to enhance the kinetic stability of the compound compared to positions between two carbonyls. bohrium.com
Applying these methods to this compound would involve calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. Other calculated parameters like ionization potential, electron affinity, and electronegativity help to build a comprehensive picture of the molecule's electronic behavior.
Illustrative Data Table: Calculated Electronic Properties of a Diazaspiro System This table presents hypothetical data that would be generated from DFT calculations on a molecule like this compound to illustrate the type of insights gained.
| Quantum Chemical Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates kinetic stability and chemical reactivity; a larger gap implies higher stability. bohrium.com |
| Ionization Potential (I) | 6.8 eV | The energy required to remove an electron. |
| Electron Affinity (A) | 1.5 eV | The energy released when an electron is added. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 eV | Describes the power of an atom to attract electrons to itself. |
Molecular Modeling and Dynamics Simulations for Conformational Studies and Intermolecular Interactions
A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over thousands of small time steps. mdpi.com Analysis of the resulting trajectory can reveal:
Conformational Flexibility: The spiro[4.4]nonane core has a defined, but not entirely rigid, structure. MD simulations can identify the most stable conformations and the energy barriers between them.
Substituent Dynamics: The orientation of the benzoyl group relative to the spiro core is critical for its interaction with other molecules. MD can track the rotation around the C-N amide bond and identify preferential orientations.
Intermolecular Interactions: Simulations can map the hydrogen bonding patterns between the amide oxygen and N-H group with solvent molecules or other potential binding partners. mdpi.com
Key metrics extracted from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov
Illustrative Data Table: Conformational Analysis of this compound This table provides a hypothetical summary of results from a molecular dynamics simulation, identifying major conformational states.
| Conformer ID | Dihedral Angle (OC-N-C-C) | Relative Energy (kcal/mol) | Population (%) | Key Feature |
| Conf-1 | 15° | 0.0 | 65% | Benzoyl group nearly coplanar with the adjacent nitrogen plane. |
| Conf-2 | 90° | 2.1 | 25% | Benzoyl group perpendicular to the nitrogen plane (transition state). |
| Conf-3 | -165° | 0.5 | 10% | Benzoyl group rotated, anti-periplanar orientation. |
Molecular Docking Studies for Ligand-Target Interaction Prediction of this compound Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is central to drug discovery for predicting how a potential drug molecule might interact with a biological target. youtube.com For this compound and its analogs, docking studies can hypothesize their potential as inhibitors for enzymes like kinases or proteases, where heterocyclic scaffolds are common.
The process involves:
Obtaining a 3D structure of the target protein.
Defining the binding site or "pocket".
Computationally placing the ligand (e.g., an analog of this compound) into the pocket in many different orientations.
Using a scoring function to estimate the binding affinity for each orientation, with lower scores typically indicating better binding. ekb.eg
These studies can guide the synthesis of new analogs by predicting which modifications would improve binding. For example, adding a hydroxyl group to the benzoyl ring might introduce a new hydrogen bond with the protein, thereby increasing affinity.
Illustrative Data Table: Molecular Docking of this compound Analogs against a Hypothetical Kinase Target This table shows hypothetical docking results for a series of analogs, demonstrating how computational screening can prioritize compounds for synthesis.
| Compound ID | Modification on Benzoyl Ring | Docking Score (kcal/mol) | Predicted Key Interactions |
| Parent | -H | -7.5 | Hydrogen bond from amide N-H to Asp145; Pi-stacking with Phe80. |
| Analog-1 | 4-OH | -8.9 | Additional hydrogen bond from 4-OH to Glu91 backbone. |
| Analog-2 | 4-Cl | -8.1 | Halogen bond with Ser82; enhanced hydrophobic contact. |
| Analog-3 | 4-OCH₃ | -7.8 | Steric clash with Met142, slightly unfavorable. |
| Analog-4 | 3-NH₂ | -8.5 | Hydrogen bond from 3-NH₂ to Asp145 carbonyl. |
Computational Elucidation of Reaction Mechanisms in the Synthesis of 1,7-Diazaspiro[4.4]nonan-6-one
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state—the activation energy—determines the reaction rate.
For the synthesis of the core scaffold, 1,7-Diazaspiro[4.4]nonan-6-one, computational methods can be used to compare different proposed synthetic routes or to optimize reaction conditions. For a key bond-forming step, such as an intramolecular cyclization, quantum chemical calculations can:
Confirm the concerted or stepwise nature of the reaction.
Identify the geometry of the transition state.
Calculate the activation energy, providing a theoretical estimate of the reaction's feasibility and rate. nih.gov
Predict the influence of catalysts or solvent molecules on the energy barrier.
This information is highly valuable for synthetic chemists, as it can explain experimental observations and guide the development of more efficient synthetic methodologies. rsc.org
Illustrative Data Table: Calculated Energies for a Proposed Intramolecular Cyclization Step This table provides hypothetical energy values for points along a reaction coordinate, as would be calculated to understand a key synthetic step.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Open-chain amino-ester precursor | 0.0 |
| Transition State (TS) | N-C bond formation in progress | +18.5 |
| Intermediate | Tetrahedral intermediate after cyclization | -5.2 |
| Product | 1,7-Diazaspiro[4.4]nonan-6-one ring system | -12.0 |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One Derivatives
Design Principles for 1,7-Diazaspiro[4.4]nonan-6-one-Based Ligands in Drug Discovery
The design of ligands based on the 1,7-diazaspiro[4.4]nonan-6-one scaffold is guided by several key principles aimed at optimizing their pharmacological properties. The inherent three-dimensionality of the spirocyclic core is a significant advantage, as it allows for the precise spatial orientation of substituents to interact with biological targets. This is often a desirable trait in modern drug design, moving away from flat, planar molecules.
A primary design consideration is the strategic placement of functional groups on the scaffold to engage with specific residues in the binding pockets of target proteins. The 1-benzoyl group, for instance, can serve as a key interaction moiety, potentially forming hydrogen bonds or pi-stacking interactions. The nitrogen and oxygen atoms within the core structure also present opportunities for hydrogen bonding.
Furthermore, the design process often involves computational modeling and X-ray crystallography to understand the binding modes of these ligands. For example, in studies of related diazaspiro compounds, X-ray complex structural analysis has been instrumental in revealing how the spirocyclic moiety and its substituents fit into the binding pockets of target enzymes. This structural information is then used to guide the synthesis of new derivatives with improved affinity and selectivity.
Elucidation of Structure-Activity Relationships (SAR) for Receptor Binding and Functional Modulation
The systematic modification of the 1-benzoyl-1,7-diazaspiro[4.4]nonan-6-one scaffold is crucial for elucidating its structure-activity relationships. SAR studies involve synthesizing a series of analogs and evaluating their biological activity to understand how specific structural changes influence their interaction with a biological target.
The benzoyl group at the 1-position is a critical component for the biological activity of these compounds. Modifications to the phenyl ring of the benzoyl group can have a profound impact on potency and selectivity. Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at the ortho, meta, or para positions can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity.
For instance, electron-withdrawing groups might enhance interactions with electron-rich pockets in a receptor, while bulky substituents could provide better shape complementarity or, conversely, cause steric hindrance. The following table illustrates hypothetical SAR data for modifications to the benzoyl moiety.
| Compound ID | Benzoyl Substituent | Biological Activity (IC₅₀, nM) |
| 1a | H (unsubstituted) | 50 |
| 1b | 4-Chloro | 25 |
| 1c | 4-Methoxy | 75 |
| 1d | 4-Nitro | 15 |
| 1e | 2-Chloro | 150 |
This table is illustrative and based on general SAR principles.
From this illustrative data, one could infer that an electron-withdrawing group at the para-position (like nitro or chloro) is beneficial for activity, while an electron-donating group (methoxy) is detrimental. Substitution at the ortho-position appears to reduce activity, possibly due to steric clash.
Modifications to the spirocyclic core itself are another important avenue for SAR exploration. The nitrogen atoms at positions 1 and 7 are key handles for introducing diversity. While the 1-position is acylated with the benzoyl group, the nitrogen at the 7-position can be substituted with various alkyl or aryl groups. These substitutions can influence the compound's solubility, metabolic stability, and ability to interact with the target.
For example, attaching a small alkyl group might improve membrane permeability, while a larger, functionalized group could be designed to pick up additional interactions with the target protein.
The spirocyclic nature of 1,7-diazaspiro[4.4]nonan-6-one means that it possesses a chiral center at the spiro-carbon (C5). Consequently, the molecule can exist as two enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. researchgate.net
One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even interact with a different target, potentially causing side effects. researchgate.net Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are critical for developing safe and effective drugs. The spatial arrangement of the two rings in the diazaspiro[4.4]nonane system creates a defined three-dimensional shape, and the absolute configuration at the spiro-center will dictate the orientation of the substituents in space. In the crystal structure of the related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, the two five-membered rings adopt envelope conformations. nih.gov This conformational preference will likely influence how the enantiomers of this compound present their pharmacophoric features to a biological target.
Development of this compound Analogs for Specific Biological Targets
The development of analogs of this compound is aimed at a variety of biological targets, leveraging the scaffold's versatility. For instance, in the broader class of diazaspiro compounds, derivatives have been investigated as inhibitors of enzymes and as receptor antagonists.
An example from a related series, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, showcases their development as covalent inhibitors of the KRAS G12C protein, a key target in cancer therapy. nih.gov In these studies, the diazaspiro moiety served as a rigid scaffold to position a reactive acrylamide (B121943) group for covalent bond formation with the target protein.
Similarly, analogs of this compound could be designed to target a range of proteins where the specific three-dimensional arrangement of the benzoyl group and other substituents can lead to high-affinity binding. The following table presents a hypothetical example of how analogs could be optimized for a specific kinase target.
| Compound ID | N7-Substituent | Kinase Inhibition (IC₅₀, nM) |
| 2a | H | 80 |
| 2b | Methyl | 65 |
| 2c | Ethyl | 50 |
| 2d | Propyl | 95 |
| 2e | Benzyl (B1604629) | 30 |
This table is illustrative and based on general SAR principles.
This hypothetical data suggests that increasing the size of the alkyl group at the N7-position from methyl to ethyl improves activity, but a further increase to propyl is detrimental. However, a benzyl group at this position leads to a significant enhancement in potency, possibly due to favorable interactions with an aromatic pocket in the kinase's active site.
Biological Activity and Pharmacological Profiling of 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One and Its Analogs
In Vitro Pharmacological Characterization
The in vitro evaluation of 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one and its analogs has been crucial in elucidating their mechanism of action and identifying their primary molecular targets.
Receptor Binding Affinity and Selectivity Assays (e.g., Sigma Receptors, LFA-1)
Research has primarily focused on the interaction of diazaspiro[4.4]nonane analogs with sigma receptors (S1R and S2R), which are recognized as pluripotent drug targets for various pathologies. While direct binding data for this compound is not extensively available in the public domain, studies on structurally related diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives provide significant insights into the potential affinity of this compound class for sigma receptors.
A series of 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives have been synthesized and evaluated for their binding affinities at S1R and S2R through radioligand binding assays. nih.gov Notably, compounds with a 2,7-diazaspiro[3.5]nonane core demonstrated high affinity for the S1 receptor. nih.gov For instance, compound 4b (AD186) exhibited a Ki of 2.7 nM for S1R and 27 nM for S2R, showing a 10-fold selectivity for the S1 subtype. nih.gov Another analog, 5b (AB21), displayed a Ki of 13 nM for S1R and 102 nM for S2R. nih.gov From the diazabicyclo[4.3.0]nonane series, compound 8f (AB10) emerged as a high-affinity S1R ligand with a Ki of 10 nM for S1R and 165 nM for S2R. nih.gov
These findings suggest that the diazaspiro scaffold is a promising framework for developing selective sigma receptor ligands. The affinity is influenced by the nature of the substituents on the nitrogen atoms of the diazaspiro core. acs.org
In a different context, a series of spirocyclic hydantoin antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1) have been developed. One such compound, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid, demonstrated potent in vitro and ex vivo activity. nih.gov While structurally distinct from this compound, this highlights the versatility of the spiro[4.4]nonane core in targeting different receptor families.
Table 1: Sigma Receptor Binding Affinities of Selected Diazaspiro Analogs
| Compound ID | Scaffold | Ki S1R (nM) | Ki S2R (nM) | Selectivity (S2R/S1R) |
|---|---|---|---|---|
| 4b (AD186) | 2,7-Diazaspiro[3.5]nonane | 2.7 | 27 | 10 |
| 5b (AB21) | 2,7-Diazaspiro[3.5]nonane | 13 | 102 | 7.8 |
| 8f (AB10) | Diazabicyclo[4.3.0]nonane | 10 | 165 | 16.5 |
Enzyme Inhibition Studies (e.g., DOCK5, CD73, Rho Kinase)
Information regarding the direct inhibitory activity of this compound and its close analogs on enzymes such as DOCK5 and CD73 is not currently available in published literature.
However, the potential for diazaspiro compounds to act as enzyme inhibitors has been explored for other targets. For instance, Rho-associated kinases (ROCK) have been identified as a therapeutic target for various diseases, and inhibitors with a diazaspiro core have been investigated. nih.govnih.gov While specific inhibitory concentrations (IC50) for this compound analogs against Rho kinase are not reported, the general class of diazaspiro compounds is considered in the design of ROCK inhibitors. nih.gov
Cell-Based Functional Assays for Target Engagement and Pathway Modulation
To understand the functional consequences of receptor binding, cell-based assays are employed. For sigma receptor ligands, a phenytoin-based functional assay can differentiate between agonists and antagonists. nih.govacs.org Phenytoin, an allosteric modulator of the S1R, potentiates the binding affinity of S1R agonists, while having little to no effect on antagonists. nih.gov
In studies with diazaspiro analogs, compounds 5b and 8f showed a ratio of Ki (control/with phenytoin) of 0.9 and 0.8, respectively, indicating they act as S1R antagonists. acs.org Conversely, compound 4b exhibited a ratio of 2.6, suggesting an agonist profile at the S1R. acs.org
Functional assays for sigma-2 receptor ligands often involve assessing their impact on cell viability and caspase-3 activation in tumor cell lines. nih.gov Sigma-2 receptor agonists, such as siramesine, typically induce cell death. nih.gov The functional activity of novel ligands can be categorized by comparing their cytotoxic effects to those of known agonists. nih.gov
In Vitro Cellular Toxicity Assessment of this compound Derivatives
The cytotoxic profiles of diazaspiro bicyclo hydantoin derivatives have been evaluated against human leukemia cell lines (K562 and CEM). nih.gov The study revealed that the cytotoxic activity was dependent on the substituents on the diazaspiro core. nih.gov Specifically, compounds with electron-withdrawing groups on the phenyl ring attached to the hydantoin moiety showed selective cytotoxicity, with some compounds exhibiting IC50 values lower than 50 µM. nih.gov The nature of the substituent at the N-3 position also played a role, with the order of activity being alkene > ester > ether. nih.gov
In Vivo Pharmacological Evaluation
The therapeutic potential of these compounds is further investigated through in vivo models to assess their physiological effects.
Analgesic and Antiallodynic Properties in Preclinical Models
The analgesic and antiallodynic properties of sigma-1 receptor ligands are well-documented. Given the high affinity of certain diazaspiro analogs for the S1R, their potential as analgesics has been explored in preclinical models.
In a model of capsaicin-induced allodynia, a compound from a library of SR ligands based on the 2,7-diazaspiro[4.4]nonane scaffold showed extreme potency without affecting motor function. nih.gov Further studies on the 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives revealed significant antiallodynic effects. nih.gov The S1R antagonists 5b and 8f produced a maximal antiallodynic effect at a dose of 20 mg/kg. nih.gov This effect was completely reversed by the selective S1R agonist PRE-084, confirming that the antiallodynic action is mediated by S1R antagonism. nih.gov
Interestingly, the S1R agonist 4b , despite its high affinity for the receptor, was devoid of any antiallodynic effect on its own. nih.gov However, it was able to fully reverse the antiallodynic effect of the known S1R antagonist BD-1063, further confirming its agonist profile in vivo. nih.gov
Table 2: In Vivo Antiallodynic Effects of Selected Diazaspiro Analogs
| Compound ID | S1R Functional Profile | Antiallodynic Effect (20 mg/kg) | Reversal by PRE-084 (S1R Agonist) |
|---|---|---|---|
| 5b (AB21) | Antagonist | Maximum effect | Yes |
| 8f (AB10) | Antagonist | Maximum effect | Yes |
| 4b (AD186) | Agonist | No effect | N/A |
Efficacy Studies in Disease Models (e.g., Cancer, Neuropathic Pain, Osteoporosis, Alpha-Synucleinopathies)
While direct efficacy studies on this compound in the specified disease models are not extensively available in the public domain, research on analogous diazaspiro[4.4]nonane structures provides significant insights into their potential therapeutic applications.
Osteoporosis:
A series of novel N-arylsulfonamides incorporating a 2,7-diazaspiro[4.4]nonane nucleus has been investigated for its potential in treating osteoporosis. nih.gov These compounds were designed to target the guanine nucleotide exchange activity of DOCK5, a protein essential for the bone-resorbing function of osteoclasts. nih.gov By inhibiting DOCK5, these analogs effectively suppressed both mouse and human osteoclast activity.
One notable analog, 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (compound E197), demonstrated the ability to prevent pathological bone loss in an ovariectomized mouse model of osteoporosis. nih.gov A key finding from this research was that the therapeutic effect was achieved without altering the numbers of osteoclasts and osteoblasts, suggesting that this class of compounds does not impair the natural process of bone formation. nih.gov This selective action on osteoclast activity highlights the potential of diazaspiro[4.4]nonane derivatives as a novel class of anti-osteoporotic agents that may offer advantages over existing treatments that can interfere with bone remodeling. nih.gov
Neuropathic Pain:
Derivatives of 2,7-diazaspiro[4.4]nonane have also been explored as potent ligands for sigma receptors (S1R and S2R), which are implicated in the modulation of pain pathways. acs.org In a study focused on developing analgesics, a series of these compounds were synthesized and evaluated for their activity in models of neuropathic pain. acs.org
One particular analog, compound 9d (AD258), emerged as a promising candidate with high binding affinity to both S1 and S2 sigma receptors. acs.org In a capsaicin-induced allodynia model, which mimics the hypersensitivity to pain seen in neuropathic conditions, AD258 demonstrated a potent antiallodynic effect at very low doses. acs.org Functional studies revealed that the analgesic action of this compound is mediated through the antagonism of the S1 receptor. acs.org Importantly, the compound did not induce motor impairment, a common side effect of centrally acting pain medications. acs.org
| Compound/Analog | Disease Model | Key Findings |
| 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E197) | Osteoporosis (Ovariectomized mice) | Prevented pathological bone loss; Did not affect osteoclast and osteoblast numbers, preserving bone formation. nih.gov |
| 2,7-diazaspiro[4.4]nonane derivative (AD258) | Neuropathic Pain (Capsaicin-induced allodynia) | High binding affinity to sigma-1 and sigma-2 receptors; Potent antiallodynic effect at low doses via S1R antagonism without motor impairment. acs.org |
There is currently a lack of published efficacy data for this compound or its close analogs in the fields of oncology (cancer) and neurodegenerative disorders characterized by alpha-synuclein aggregation (alpha-synucleinopathies).
Pharmacokinetic Profiling and Disposition in Animal Models
For instance, the 2,7-diazaspiro[4.4]nonane derivative AD258, which has shown promise in neuropathic pain models, has undergone pharmacokinetic evaluation. acs.org This analog was reported to exhibit a favorable pharmacokinetic profile, which is a critical factor in its potential as a therapeutic agent. acs.org The specifics of its ADME properties, such as oral bioavailability, plasma protein binding, metabolic pathways, and routes of elimination, would have been characterized to support its advancement in preclinical development.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on other related heterocyclic compounds, such as certain pyrrolidin-2-one derivatives. researchgate.net These computational models predicted that many of these compounds would be CNS active and possess drug-like properties, including good to excellent oral absorption and no predicted blockade of the hERG channel, which is a key indicator for cardiac safety. researchgate.net While these are predictions for a different but related class of molecules, they highlight the potential for compounds with similar core structures to have desirable pharmacokinetic characteristics.
A comprehensive pharmacokinetic assessment of this compound in an appropriate animal model would be necessary to determine its viability as a drug candidate. Such studies would typically involve administering the compound and measuring its concentration over time in plasma and various tissues to determine key parameters.
| Parameter | Description |
| Absorption | The process by which the compound enters the bloodstream. Key metrics include bioavailability (F%) and time to maximum concentration (Tmax). |
| Distribution | The reversible transfer of a compound from the systemic circulation to various tissues. The volume of distribution (Vd) is a key parameter. |
| Metabolism | The chemical modification of the compound by the body, primarily in the liver. This determines the formation of active or inactive metabolites. |
| Excretion | The removal of the compound and its metabolites from the body, typically via urine or feces. Clearance (CL) and half-life (t1/2) are critical measures. |
Mechanistic Insights into Biological Action and Target Interaction
The mechanism of action of this compound is likely defined by the specific biological targets with which it interacts. Based on research into its structural analogs, several potential mechanisms can be inferred.
As demonstrated with related 2,7-diazaspiro[4.4]nonane derivatives, a prominent target for this class of compounds appears to be the sigma receptors (S1R and S2R). acs.org The high binding affinity of analogs like AD258 to these receptors, and the subsequent antagonism of S1R leading to an antiallodynic effect, suggests that this compound may also function as a sigma receptor modulator. acs.org Molecular modeling studies of these analogs have been performed to investigate their binding poses within the sigma receptor binding sites, providing a structural basis for their activity. acs.org
Another potential mechanism, derived from the study of diazaspiro[4.4]nonane N-arylsulfonamides in osteoporosis, is the inhibition of the guanine nucleotide exchange activity of DOCK5. nih.gov This protein is crucial for the function of osteoclasts, the cells responsible for bone resorption. By targeting DOCK5, these compounds interfere with the adhesion of osteoclasts to the bone matrix, thereby inhibiting bone loss. nih.gov
Furthermore, related heterocyclic structures, such as certain pyrrolidin-2-one derivatives, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net Docking and molecular dynamics simulation studies have suggested that these compounds can form stable complexes with AChE, indicating their potential as treatments for conditions like Alzheimer's disease. researchgate.net Given the structural similarities, it is conceivable that this compound could also interact with this or other enzymatic targets.
The benzoyl group on the nitrogen at position 1 of the diazaspiro core in this compound would play a significant role in its target binding and pharmacological activity, distinguishing it from other reported analogs. Definitive mechanistic studies and target identification for this specific compound are required to elucidate its precise biological action.
| Potential Target | Implied Mechanism of Action |
| Sigma Receptors (S1R, S2R) | Modulation of receptor activity, potentially as an antagonist, leading to effects on pain signaling and other neurological processes. acs.org |
| DOCK5 | Inhibition of guanine nucleotide exchange activity, leading to disruption of osteoclast function and prevention of bone resorption. nih.gov |
| Acetylcholinesterase (AChE) | Inhibition of enzyme activity, leading to increased levels of acetylcholine in the synapse, with potential applications in cognitive disorders. researchgate.net |
Conclusion and Future Perspectives in 1 Benzoyl 1,7 Diazaspiro 4.4 Nonan 6 One Research
Summary of Key Research Findings and Contributions
Research surrounding the specific chemical entity 1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one has identified it as a compound of interest within the field of medicinal chemistry. The most significant contribution stems from its classification as a potential therapeutic agent. Patent filings have explicitly named This compound in the context of developing new antineoplastic drugs, indicating its potential application in cancer therapy. google.comgoogle.com These filings suggest that the compound is part of a broader exploration of substituted 2-hydro-pyrazole derivatives intended for use as anti-cancer agents. google.com
Beyond this specific therapeutic classification, the compound has been noted in chemical literature in contexts that imply synthetic and structure-activity relationship (SAR) studies have been undertaken. molaid.com This suggests that its chemical properties and biological activities have been compared to related structures like piperazine (B1678402) and pyrrolidine (B122466) derivatives. molaid.com The core 1,7-diazaspiro[4.4]nonan-6-one structure represents a complex, three-dimensional scaffold that is a subject of ongoing synthetic interest.
Table 1: Key Research Findings for this compound
| Research Area | Finding/Contribution | Source Index |
| Therapeutic Application | Classified as a potential antineoplastic (anti-cancer) agent. | google.comgoogle.com |
| Chemical Synthesis | Implied to be part of synthetic and structure-activity relationship studies. | molaid.com |
Unexplored Research Avenues and Challenges in Diazaspiro Chemistry
The broader field of diazaspiro chemistry, to which This compound belongs, is rich with opportunity but also presents significant challenges. Spirocyclic compounds remain underrepresented in pharmaceutical libraries despite their unique three-dimensional properties, largely due to synthetic difficulties. researchgate.net
Key Challenges:
Synthetic Complexity: The construction of diazaspiro cores often requires multi-step synthetic routes. mdpi.com For instance, the synthesis of diazaspiro[4.5]decane scaffolds can involve complex domino reactions using palladium catalysts to form multiple carbon-carbon bonds in a single step. nih.gov While innovative, these methods can suffer from issues with scalability, by-product formation, and the need for expensive catalysts. mdpi.com
Enantioselective Synthesis: Achieving specific stereochemistry is a major hurdle. The enantioselective synthesis of spirocycles has long been a goal for organic chemists, as the biological activity of such compounds is often dependent on their precise 3D arrangement. researchgate.net For example, the absolute configuration of 2,7-diazaspiro[4.4]nonane was elucidated through a complex synthesis from a chiral intermediate. researchgate.net
Scalability and Purification: Many reported syntheses for diazaspiro and related heterocyclic scaffolds rely on palladium-catalyzed cross-coupling reactions, which can be difficult to scale up and may require chromatographic purification, limiting their practical application for large-scale production. mdpi.com
Unexplored Avenues:
Development of Novel Synthetic Methods: There is a clear need for more efficient, scalable, and environmentally sustainable synthetic protocols. mdpi.com The development of palladium-free synthetic routes, such as those utilizing copper(I)-catalyzed heterocyclization, represents a significant step forward. mdpi.com
Exploration of Uncharted Chemical Space: Spirocyclic compounds represent a vast and largely unexplored area of chemical space. nih.gov Their inherent three-dimensionality offers a distinct advantage over the flat, aromatic structures that have historically dominated drug discovery. bldpharm.com Systematic exploration of different diazaspiro cores (e.g., diazaspiro[3.3]heptane, diazaspiro[3.4]octane, diazaspiro[4.5]decane) could yield novel scaffolds for a wide range of biological targets. nih.govmdpi.comresearchgate.net
Bioisosteric Replacement: The use of diazaspiro cores as bioisosteres (substitutes) for more common motifs like piperazine is a promising but not fully explored strategy. mdpi.com While replacing a piperazine with a diazaspiroalkane in one study led to a loss in affinity for the σ2 receptor, such investigations are crucial for understanding the structural requirements of different biological targets. mdpi.com
Potential for Translational Research and Drug Development from this compound Scaffolds
The scaffold of This compound holds considerable potential for translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications. nih.gov Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry because their rigid, three-dimensional nature can lead to significant improvements in drug properties. bldpharm.commdpi.com
Advantages of Spirocyclic Scaffolds in Drug Development:
Improved Physicochemical Properties: Introducing a spirocyclic core can increase the fraction of sp3-hybridized carbons (Fsp3), a measure of molecular complexity. bldpharm.com This often leads to better water solubility, improved metabolic stability, and can help modulate lipophilicity (logP/logD), all of which are critical for a compound's pharmacokinetic profile. bldpharm.com
Enhanced Potency and Selectivity: The conformational rigidity of spirocycles can lock a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its intended biological target. nih.gov
Novelty and Patentability: As a relatively unexplored class of compounds, diazaspiro scaffolds offer access to novel chemical matter, which is advantageous for securing intellectual property rights. researchgate.net
The identification of This compound as a potential antineoplastic agent serves as a direct example of its translational potential. google.comgoogle.com This finding provides a crucial starting point for a hit-to-lead drug discovery program. Future research could focus on creating a library of analogues based on the 1,7-diazaspiro[4.4]nonan-6-one core. By systematically modifying the benzoyl group and exploring other substitutions on the spirocyclic rings, medicinal chemists could conduct detailed SAR studies to optimize potency against cancer cell lines while minimizing off-target effects.
Furthermore, this scaffold is not limited to oncology. The broader class of diazaspiro compounds has shown promise in treating neurological, infectious, and metabolic diseases. nih.gov Therefore, screening a library of This compound derivatives against a diverse panel of biological targets could uncover entirely new therapeutic applications, making this scaffold a valuable platform for future drug development. mdpi.com However, the translation of any scaffold-based therapy from the laboratory to the clinic is a significant challenge that requires addressing technical, manufacturing, and regulatory hurdles. nih.govnih.gov
Q & A
Q. Table 1. Key Synthetic Parameters for Spirocyclic Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
